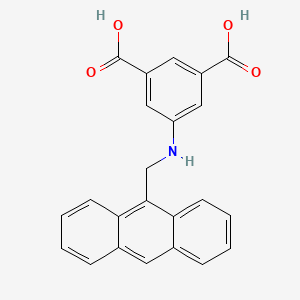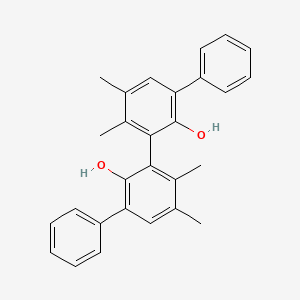
1-(Difluoromethoxy)-4-isopropylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Difluoromethoxy)-4-isopropylbenzene is an organic compound characterized by the presence of a difluoromethoxy group and an isopropyl group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Difluoromethoxy)-4-isopropylbenzene typically involves the introduction of the difluoromethoxy group to a benzene derivative. One common method is the reaction of 4-isopropylphenol with difluoromethyl ether in the presence of a base, such as potassium carbonate, under reflux conditions. This reaction results in the substitution of the hydroxyl group with the difluoromethoxy group, yielding the desired compound.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize advanced catalytic systems and optimized reaction conditions to ensure high purity and minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Difluoromethoxy)-4-isopropylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the difluoromethoxy group to a hydroxyl group or other reduced forms.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens (e.g., chlorine, bromine) for halogenation are employed.
Major Products Formed:
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Hydroxylated compounds.
Substitution: Nitro, sulfonyl, and halogenated derivatives.
Aplicaciones Científicas De Investigación
1-(Difluoromethoxy)-4-isopropylbenzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-(Difluoromethoxy)-4-isopropylbenzene involves its interaction with molecular targets through its difluoromethoxy group. This group can participate in hydrogen bonding, dipole interactions, and other non-covalent interactions, influencing the compound’s biological activity and physicochemical properties. The pathways involved may include modulation of enzyme activity, receptor binding, and alteration of cellular processes.
Comparación Con Compuestos Similares
- 1-(Difluoromethoxy)-4-iodobenzene
- 1-(Difluoromethoxy)-4-methylbenzene
- 1-(Difluoromethoxy)-4-chlorobenzene
Comparison: 1-(Difluoromethoxy)-4-isopropylbenzene is unique due to the presence of the isopropyl group, which can influence its steric and electronic properties compared to other similar compounds
Propiedades
Fórmula molecular |
C10H12F2O |
|---|---|
Peso molecular |
186.20 g/mol |
Nombre IUPAC |
1-(difluoromethoxy)-4-propan-2-ylbenzene |
InChI |
InChI=1S/C10H12F2O/c1-7(2)8-3-5-9(6-4-8)13-10(11)12/h3-7,10H,1-2H3 |
Clave InChI |
URVNFGYEQREYNO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC=C(C=C1)OC(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



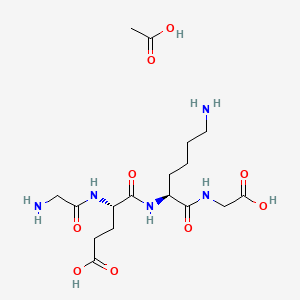
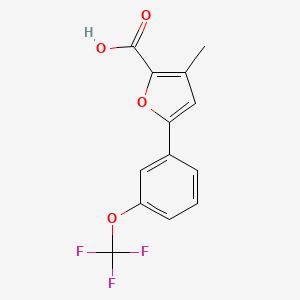
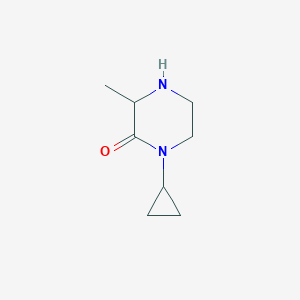
![N-methanehydrazonoyl-2-[2-(4-phenoxyphenyl)-6-phenylphenyl]acetamide](/img/structure/B14766842.png)
![5-Bromo-8-iodoimidazo[1,2-a]pyridine](/img/structure/B14766844.png)
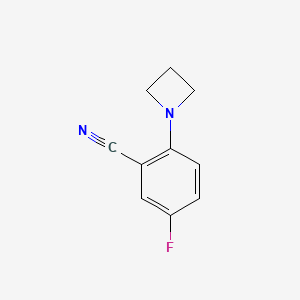

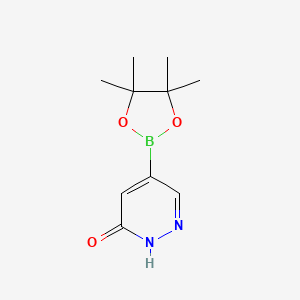
![Methyl 5-amino-3'-methoxy-[1,1'-biphenyl]-2-carboxylate](/img/structure/B14766860.png)


